N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-cyclopropyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-10-3-1-2-9(8-10)12(18)6-7-16-13(19)14(20)17-11-4-5-11/h1-3,8,11-12,18H,4-7H2,(H,16,19)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXMKNRNXSXMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide typically involves multiple steps, starting with the preparation of the chlorophenyl and hydroxypropyl intermediates. These intermediates are then coupled with cyclopropyloxalamide under controlled conditions. Common reagents used in the synthesis include chlorinating agents, reducing agents, and coupling reagents. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction scalability, and waste management.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorophenyl group can be reduced to form different substituted phenyl derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives.
Scientific Research Applications
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- 3-Hydroxypropyl chain : Enhances solubility via hydrogen bonding.
- Cyclopropyl group : Introduces steric constraints and metabolic stability.
Structural Analogues
The compound shares structural motifs with other chlorophenyl-containing derivatives, though differences in core scaffolds and substituents lead to divergent properties. Below is a comparative analysis with two relevant analogues from the literature:
Physicochemical Properties
- Solubility : The hydroxypropyl chain in the target compound likely improves aqueous solubility compared to 3-chloro-N-phenyl-phthalimide, which lacks polar side chains . However, the cyclopropyl group may reduce solubility relative to hydrazinecarbothioamide derivatives, which often exhibit moderate polarity .
- Stability : The oxalamide core is less prone to hydrolysis than phthalimide, which contains an anhydride-like structure susceptible to ring-opening reactions .
Biological Activity
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide is a synthetic compound that has attracted attention due to its unique chemical structure and potential biological activities. The compound features a chlorophenyl group, a hydroxypropyl chain, and a cyclopropyloxalamide moiety, which may contribute to its diverse applications in medicinal chemistry and biological research.
Synthesis
The synthesis typically involves multiple steps, starting from the preparation of chlorophenyl and hydroxypropyl intermediates, which are then coupled with cyclopropyloxalamide. Key reagents include chlorinating agents and coupling reagents under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be linked to its structural features that allow it to disrupt microbial cell membranes or inhibit essential bacterial enzymes.
- Anticancer Properties : The compound has been investigated for its ability to inhibit tumor growth in preclinical models, particularly in breast cancer xenografts .
Pharmacokinetics
Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics. Studies have shown that it exhibits good preclinical drug metabolism and pharmacokinetics (DMPK) properties, which are crucial for therapeutic efficacy .
Case Studies
- Anticancer Efficacy : In a study involving breast cancer xenograft models, this compound demonstrated significant inhibition of tumor growth. The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis .
- Microbial Inhibition : Another study explored the compound's effects on various bacterial strains, revealing dose-dependent antimicrobial activity. The results indicated that the compound could potentially serve as a lead structure for developing new antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Unique cyclopropyl moiety |
| N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropylcarboxamide | Limited research | Similar structural framework |
| N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropylurea | Potentially similar biological effects | Variation in functional groups |
Q & A
Q. What are the key steps in synthesizing N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-cyclopropyloxalamide, and how is reaction progress monitored?
The synthesis involves multi-step organic reactions, typically starting with coupling 3-(3-chlorophenyl)-3-hydroxypropylamine with cyclopropylamine using oxalyl chloride or activated oxalate esters. Critical steps include:
- Amide bond formation : Controlled addition of reactants under inert atmospheres to prevent side reactions.
- Hydroxyl group protection : Use of temporary protecting groups (e.g., trimethylsilyl) to avoid undesired oxidation.
Reaction progress is monitored via thin-layer chromatography (TLC) for intermediate steps and high-performance liquid chromatography (HPLC) for final purity assessment. Yield optimization often requires adjusting solvent polarity (e.g., dichloromethane to DMF) and catalyst loading .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon frameworks, particularly the hydroxyl (-OH) and chlorophenyl signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What purification methods are recommended for isolating this compound?
- Recrystallization : Using ethanol/water mixtures to remove unreacted amines.
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) for intermediates.
- HPLC : Reverse-phase C18 columns for final purification, especially if stereoisomers are present .
Q. How do the functional groups (e.g., chlorophenyl, cyclopropyl) influence reactivity?
- Chlorophenyl : Enhances lipophilicity and potential π-π stacking in biological targets.
- Cyclopropyl : Introduces ring strain, increasing susceptibility to ring-opening reactions under acidic conditions.
- Hydroxyl group : Participates in hydrogen bonding, affecting solubility and crystallinity. Reactivity studies should prioritize pH-dependent stability assays .
Advanced Research Questions
Q. How can computational methods predict binding interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes/receptors (e.g., kinase targets). Focus on hydrogen bonding between the oxalamide backbone and catalytic residues.
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of the chlorophenyl group on binding affinity .
Q. What strategies resolve contradictions in biological activity data across assays?
Q. How can reaction conditions be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (THF vs. acetonitrile), and catalyst (e.g., DMAP) to maximize yield.
- Continuous Flow Chemistry : Reduces side products by controlling residence time and mixing efficiency.
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .
Q. What experimental designs validate the compound’s mechanism of action in cellular assays?
- Kinetic Studies : Measure time-dependent inhibition using pre-incubation protocols.
- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads to isolate target proteins.
- CRISPR Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. How are structure-activity relationships (SAR) explored for analogs of this compound?
- Analog Synthesis : Replace cyclopropyl with larger rings (e.g., cyclobutyl) to test steric effects.
- Bioisosteric Replacement : Substitute chlorophenyl with trifluoromethylphenyl to compare hydrophobicity.
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical interaction points .
Q. What methodologies assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
